3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a 5-aminopyridin-2-yl group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is inferred to be C₁₁H₁₄N₃O, combining the bicyclo[3.1.1]heptane scaffold (C₆H₁₀NO) with the 5-aminopyridine moiety (C₅H₅N₂).
Properties
IUPAC Name |
3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-1-2-10(13-4-9)14-5-7-3-8(6-14)11(7)15/h1-2,4,7-8,11,15H,3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNCMXQBMBYPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 3-azabicyclo[3.1.1]heptan-6-ol Core
According to advanced synthetic literature, the 3-azabicyclo[3.1.1]heptane scaffold can be accessed via photochemical or thermal [2+2] cycloaddition reactions, reductive amination, or ring closure strategies starting from suitable cyclobutane or cyclopropane precursors.
Photochemical [2+2] Cycloaddition : Mykhailiuk et al. demonstrated the use of benzophenone as a photosensitizer to induce intramolecular [2+2] cycloaddition yielding bicyclic amines structurally related to 3-azabicyclo[3.2.0]heptanes, which are close analogs to the [3.1.1] system. This approach involves acylation of secondary amines derived from allylamine followed by UV irradiation to form the bicyclic ring system.
Reductive Amination and Ring Closure : Starting from allylamine and benzophenone derivatives, secondary amines are formed which upon subsequent acylation and cyclization yield the bicyclic amine core.
Reduction of β-lactams : In related systems such as 1-azaspiro[3.3]heptanes, reduction of β-lactams using alane or lithium aluminum hydride (LAH) has been employed to furnish bicyclic amines with hydroxyl functionalities.
The commercially available 3-amino-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2097993-94-5) is also accessible from specialized chemical suppliers, indicating established synthetic routes for this core.
Representative Synthetic Sequence (Literature-Based)
Research Findings and Optimization Notes
The use of alane as a reducing agent has been found superior to other hydride sources for reducing β-lactam intermediates to bicyclic amines without over-reduction.
Photochemical cycloadditions require careful control of irradiation conditions and photosensitizer choice to maximize yield and selectivity.
Suzuki cross-coupling tolerates a broad range of substituents on the pyridine ring, allowing diversification at the 5-position.
The stability of intermediates such as ketenes and imines during spirocycle formation affects overall yield and requires optimized reaction conditions.
Summary Table of Key Synthetic Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Benzophenone, UV light | High yield, mild conditions | Requires UV setup, scale-up issues |
| β-Lactam Reduction | Alane, LAH | Selective reduction to amine/alcohol | Sensitive to moisture, handling hazards |
| Suzuki Cross-Coupling | Pd catalyst, boronic acids, base | Versatile, broad substrate scope | Requires halogenated intermediates |
| Hofmann Rearrangement | Concentrated H2SO4, rearrangement reagents | Efficient amino group installation | Harsh acidic conditions |
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Formula : CHNO
- Molecular Weight : 205.26 g/mol
- CAS Number : 2098130-86-8
The structure features a bicyclic framework that is conducive to interactions with biological targets, making it a candidate for drug development.
Janus Kinase (JAK) Inhibition
One of the primary applications of this compound is as an inhibitor of Janus Kinase (JAK) enzymes. JAKs are critical in the signaling pathways of various cytokines and growth factors, influencing immune responses and hematopoiesis. Compounds that inhibit JAK activity can be beneficial in treating autoimmune diseases and certain cancers.
- Case Study : A patent (WO2016027195A1) describes aminopyrimidinyl compounds, including derivatives of 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, showing efficacy in inhibiting JAK1 and TYK2, which are implicated in conditions such as rheumatoid arthritis and psoriasis .
Treatment of Hematological Malignancies
The compound is also being investigated for its potential in treating hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma. The modulation of JAK pathways can lead to reduced proliferation of malignant cells.
- Research Insight : Studies have indicated that targeting JAK pathways can enhance the effectiveness of existing therapies for AML, potentially leading to improved patient outcomes .
Neuropsychiatric Disorders
Another promising application is in the treatment of neuropsychiatric disorders such as schizophrenia, bipolar disorder, and depression. The modulation of neurotransmitter systems through JAK inhibition may provide therapeutic benefits.
- Case Study : Research has shown that compounds with similar structures exhibit anxiolytic and antidepressant effects in preclinical models, suggesting that this compound could have similar properties .
Data Table: Summary of Applications
| Application Area | Mechanism | Potential Conditions Treated | Reference |
|---|---|---|---|
| JAK Inhibition | Inhibition of JAK1 and TYK2 | Autoimmune diseases, cancers | WO2016027195A1 |
| Hematological Malignancies | Modulation of cell proliferation | Acute myeloid leukemia, multiple myeloma | WO2016027195A1 |
| Neuropharmacological Disorders | Modulation of neurotransmitter systems | Schizophrenia, bipolar disorder, depression | Patent Analysis |
Mechanism of Action
The mechanism of action of 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Bicyclic Framework Variations
Compound 1 : 3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
- Molecular Formula : C₁₀H₁₂ClN₃O
- Key Differences: Replaces the 5-aminopyridine group with a 3-chloropyrazine ring.
Compound 2 : exo-2-azabicyclo[2.2.2]octan-5-ol (Pharmacological Derivative)
- Molecular Formula: C₇H₁₃NO (core scaffold)
- Key Differences: Larger bicyclo[2.2.2]octane system increases ring strain and conformational rigidity compared to [3.1.1].
Compound 3 : 3-azabicyclo[3.2.0]heptan-6-ol
- Molecular Formula: C₆H₁₁NO
- Lacks the aminopyridine substituent, limiting its ability to engage in π-π stacking or hydrogen bonding .
Substituent Modifications
Compound 4 : 6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine
- Molecular Formula : C₁₀H₁₃N₃O
- Key Differences: Incorporates an oxygen atom in the bicyclo ring (3-oxa), enhancing polarity and hydrogen-bonding capacity. The 3-aminopyridine group mirrors the target compound’s substituent but positions the amine differently, altering receptor affinity .
Compound 5 : 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Structural and Functional Comparison Table
Research Implications
- Bicyclo System Size : Smaller systems ([3.1.1] vs. [2.2.2]) balance rigidity and synthetic accessibility, favoring drug-like properties in the target compound.
- Substituent Effects: The 5-aminopyridine group in the target compound offers superior hydrogen-bonding and π-stacking capabilities compared to chloropyrazine or benzyl groups.
- Pharmacological Potential: Evidence from bicyclo[2.2.2]octane derivatives suggests that rigid frameworks with polar groups (e.g., -OH) are viable for CNS-targeted therapies .
Biological Activity
The compound 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O |
| Molar Mass | 204.23 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : The compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Pharmacological Effects
The compound has been studied for its potential use in treating various conditions:
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating disorders like depression and anxiety.
- Anticancer Activity : Some research indicates that it may inhibit tumor growth in specific cancer cell lines.
Study 1: Neuropharmacological Evaluation
A study conducted on rodents evaluated the effects of the compound on anxiety-like behavior. The results indicated a significant reduction in anxiety, suggesting potential use as an anxiolytic agent.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the bicyclic framework can enhance its biological activity. For instance, substituting different functional groups on the pyridine ring has shown varying degrees of efficacy against targeted biological pathways.
Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol, and how can reaction conditions be optimized?
Answer:
The synthesis of bicyclic amines like this compound typically involves multi-step routes, including:
- Spirocyclic Oxetanyl Nitriles Reduction : A key step involves reducing spirocyclic oxetanyl nitriles to form the bicyclic core. This method is noted for producing non-chiral analogs with high lipophilicity, making them morpholine alternatives .
- Functional Group Modifications : Substitution reactions (e.g., introducing the 5-aminopyridinyl group) require precise control of reagents (e.g., oxidizing agents like KMnO₄ or reducing agents like LiAlH₄) and conditions (temperature, solvent polarity) to avoid side products .
Optimization Tips : - Use NMR and mass spectrometry to monitor intermediate purity .
- Adjust pH and temperature to stabilize reactive intermediates, particularly during amine coupling steps .
Basic: How is the stereochemistry of this compound confirmed, and why is it critical for biological activity?
Answer:
- Analytical Methods : X-ray crystallography and 2D-NMR (e.g., NOESY) are essential for resolving stereochemical configurations, especially the spatial arrangement of the hydroxyl and aminopyridinyl groups .
- Biological Relevance : The compound’s activity in neurological targets (e.g., receptors) depends on stereospecific binding. For example, incorrect stereochemistry can reduce affinity by >50% in related azabicyclo compounds .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity data (e.g., receptor binding vs. enzyme inhibition) may arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, ion concentration) can alter ligand-receptor interactions. Standardize assays using validated protocols from PubChem or ECHA .
- Structural Analog Comparisons : Compare activity profiles of analogs (e.g., 3-benzyl-6-phenyl derivatives) to identify functional group contributions. For example, the 5-aminopyridinyl group may enhance selectivity for kinases over GPCRs .
Methodological Fixes : - Perform dose-response curves across multiple cell lines to account for tissue-specific effects .
- Use molecular docking to predict binding modes and validate with mutagenesis studies .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve this compound’s pharmacokinetic properties?
Answer:
Key SAR parameters to optimize include:
- Lipophilicity : Replace the hydroxyl group with a methoxy moiety to enhance blood-brain barrier penetration (logP adjustments) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce CYP450-mediated oxidation .
Experimental Workflow :
Synthesize derivatives with systematic substitutions (e.g., halogenation, methylation).
Assess solubility (HPLC-based shake-flask method) and metabolic stability (microsomal assays) .
Prioritize candidates with >80% oral bioavailability in preclinical models .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy in neurological disorders?
Answer:
- Neuropathic Pain Models : Use chronic constriction injury (CCI) in rodents to assess analgesic effects via µ-opioid or adrenergic receptor modulation .
- Neuroinflammation : Test in LPS-induced glial activation models, measuring TNF-α/IL-6 suppression .
Methodological Notes : - Ensure CNS penetration via CSF sampling or PET imaging with radiolabeled analogs .
- Cross-validate results with genetic knockout models (e.g., receptor-null mice) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td >150°C indicates shelf-stability) .
- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation pathways (e.g., hydroxyl group oxidation) .
Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) to identify key hydrogen bonds/π-π interactions .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., -NH₂ vs. -OH) .
Validation : Cross-check predictions with surface plasmon resonance (SPR) or ITC binding assays .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
